2-(4-Cyanobenzoyl)-5-methylpyridine
Overview
Description
2-(4-Cyanobenzoyl)-5-methylpyridine is an organic compound . It is not intended for human or veterinary use but for research purposes.
Molecular Structure Analysis
The molecular formula of 2-(4-Cyanobenzoyl)-5-methylpyridine is C14H10N2O . The InChI code is 1S/C14H10N2O/c1-10-6-7-16-13(8-10)14(17)12-4-2-11(9-15)3-5-12/h2-8H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Cyanobenzoyl)-5-methylpyridine is 222.24 g/mol .Scientific Research Applications
Molecular Structure and Complex Formation
Research has shown the potential of pyridine derivatives in forming complex structures and exhibiting interesting chemical behaviors. For example, Hayvalı et al. (2003) explored the synthesis and structural study of new benzo-15-crown-5 ethers featuring salicylic Schiff base substitutions. These compounds, derived from reactions involving pyridine derivatives, form crystalline complexes with sodium perchlorate, showcasing the versatility of pyridine derivatives in forming supramolecular structures Zeliha Hayvalı, M. Hayvalı, Z. Kılıç, T. Hökelek, E. Weber, 2003.
Supramolecular Associations
Pyridine derivatives also play a critical role in the formation of supramolecular associations through hydrogen bonding. Khalib et al. (2014) demonstrated the crystal structures of proton-transfer complexes assembled from 2-amino-4-methylpyridine with various aromatic carboxylic acids, highlighting the supramolecular [R22(8)] heterosynthons formed via charge-assisted hydrogen bonds. This research emphasizes the utility of pyridine derivatives in constructing supramolecular architectures, which are fundamental in material science and organic chemistry N. C. Khalib, K. Thanigaimani, S. Arshad, I. A. Razak, 2014.
Antioxidant Activity and Molecular Docking
Yılmaz et al. (2020) investigated a novel phthalide derivative related to pyridine, analyzing its molecular structure, antioxidant activity, DNA binding, and molecular docking studies. Their findings indicate the compound's significant antioxidant properties and its potential in DNA binding applications, demonstrating the broad applicability of pyridine derivatives in medicinal chemistry and biochemistry Zeynep Tanrıkulu Yılmaz, H. Y. Odabaşoğlu, Pelin Şenel, Veselina Adımcılar, T. Erdogan, A. Özdemir, A. Gölcü, M. Odabaşoǧlu, 2020.
Hydrodesulfurization and Hydrodenitrogenation
Egorova and Prins (2004) explored the mutual influence of hydrodesulfurization (HDS) of dibenzothiophene and hydrodenitrogenation (HDN) of 2-methylpyridine, providing insights into the interactions between sulfur and nitrogen compounds in catalytic processes. This study sheds light on the role of pyridine derivatives in refining processes, specifically in the removal of sulfur and nitrogen from hydrocarbon feeds, critical for the petroleum industry M. Egorova, R. Prins, 2004.
properties
IUPAC Name |
4-(5-methylpyridine-2-carbonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-2-7-13(16-9-10)14(17)12-5-3-11(8-15)4-6-12/h2-7,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUKRLBJMMQJHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247681 | |
Record name | 4-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanobenzoyl)-5-methylpyridine | |
CAS RN |
1187166-50-2 | |
Record name | 4-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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